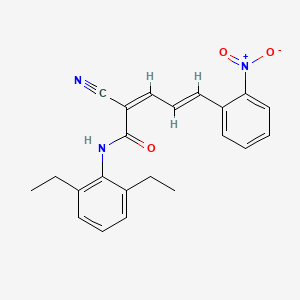

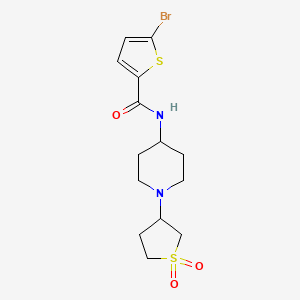

![molecular formula C19H23BrN2OS B2998371 3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1039433-68-5](/img/structure/B2998371.png)

3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

カタログ番号 B2998371

CAS番号:

1039433-68-5

分子量: 407.37

InChIキー: GAZFRIWEAZIPOY-UHFFFAOYSA-M

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the heterocyclic ring, introduction of the thiophene and tolyl groups, and finally the formation of the salt with bromide. The exact methods would depend on the specific reactions involved, which could include electrophilic addition , electrolysis , and others.科学的研究の応用

Synthesis and Structural Characterization

- Novel compounds structurally related to the chemical have been synthesized to explore their antimicrobial activities. For instance, 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their derivatives showed promising activity against various pathogens including Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020). These findings highlight the potential of such compounds in developing new antimicrobial agents.

- Research on the synthesis of related compounds has also focused on cross-coupling reactions facilitated by Palladium/Imidazolium chloride systems, demonstrating the chemical versatility and potential for generating various derivatives for further biological evaluation (Lee & Nolan, 2000).

Biological Activities

- Studies on similar compounds have shown significant biological activities. For example, Ru(III) complexes exhibited catalytic activities and DNA binding properties, suggesting potential applications in biochemistry and molecular biology (El-Sonbati et al., 2015).

- Another study focused on azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines, exploring their synthesis and potential as quaternary azolium salts. This research contributes to the development of new heterocyclic compounds with possible pharmacological applications (Potikha et al., 2011).

Antioxidant and Anticancer Properties

- Functionalized sulfur-containing heterocyclic analogs have been investigated for their selectivity towards laryngeal cancer cells, demonstrating the importance of hydroxyl groups in anticancer activity. Such compounds can enhance the antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells (Haridevamuthu et al., 2023).

特性

IUPAC Name |

1-(3-methylphenyl)-3-thiophen-2-yl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N2OS.BrH/c1-15-7-5-8-16(13-15)20-14-19(22,17-9-6-12-23-17)21-11-4-2-3-10-18(20)21;/h5-9,12-13,22H,2-4,10-11,14H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZFRIWEAZIPOY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=CS4)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>61.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816171 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

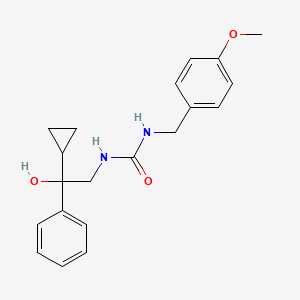

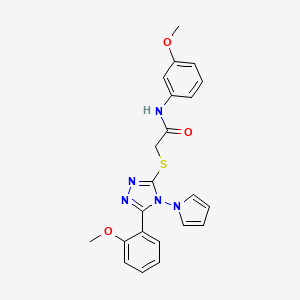

![cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2998289.png)

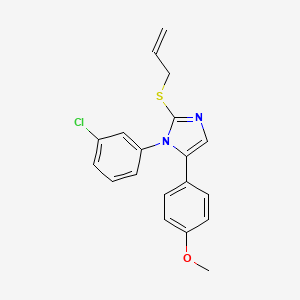

![5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one](/img/structure/B2998297.png)

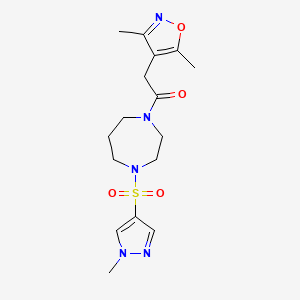

![3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2998299.png)

![N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2998302.png)

![7-(2-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2998303.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2998305.png)

![3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B2998306.png)

![(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B2998307.png)